molecular formula C12H10FN3O2 B108437 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide CAS No. 757251-54-0

4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide

Katalognummer B108437
CAS-Nummer: 757251-54-0
Molekulargewicht: 247.22 g/mol
InChI-Schlüssel: TYOBRHWHVZDWNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide (4-AFC) is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in drug discovery and development. 4-AFC is a heterocyclic compound that contains a pyridine ring and an amide group, and has been found to have a wide range of biological activities, including anti-inflammatory, anti-fungal, anti-cancer, and anti-HIV activities. 4-AFC has also been explored for its potential applications in the development of new drugs, as well as its ability to modulate the activity of enzymes and receptors involved in various biological processes.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Medicinal Applications

4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide serves as a crucial intermediate in the synthesis of various heterocyclic compounds, which are extensively studied for their potential medicinal and pharmaceutical applications. Research has identified functional chemical groups, including pyridine and carboxamide, as foundational structures for developing novel central nervous system (CNS) acting drugs. These compounds exhibit a wide range of biological activities, from treating depression to controlling convulsions, due to their interaction with CNS receptors (Saganuwan, 2017).

Role in Anticancer Research

Further investigations into the pharmacophore design of kinase inhibitors highlight the significance of pyridine and carboxamide derivatives. These compounds, including variations of this compound, are known for their selectivity as inhibitors of p38 mitogen-activated protein (MAP) kinase, crucial for proinflammatory cytokine release. The detailed study of their synthesis, structure-activity relationship (SAR), and biological efficacy opens new avenues for anticancer drug development (Scior et al., 2011).

Neuroprotective and Behavioral Properties

Compounds synthesized from this compound derivatives have been investigated for their neuroprotective and behavioral properties. Research on compounds like flupirtine, which shares structural similarities with pyridine and carboxamide derivatives, demonstrates their potential in reversing akinesia and rigidity in dopamine-depleted animals. These findings suggest the importance of such derivatives in developing treatments for neurodegenerative diseases and conditions affecting the central nervous system (Schuster et al., 1998).

Optoelectronic Material Development

The research also extends into the field of optoelectronic materials, where derivatives of this compound are explored for their electroluminescent properties. These studies contribute to the development of advanced materials for electronic devices, highlighting the versatile applications of such chemical compounds beyond pharmacology (Lipunova et al., 2018).

Wirkmechanismus

Target of Action

, suggesting that kinases could be potential targets.

Mode of Action

, it’s plausible that it may interact with kinase enzymes, potentially inhibiting their activity and thus affecting signal transduction pathways within cells.

Pharmacokinetics

. These properties would be crucial in determining the compound’s bioavailability and overall pharmacokinetic profile.

Action Environment

. Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity and stability.

Safety and Hazards

The compound is associated with several safety hazards. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .

Eigenschaften

IUPAC Name

4-(4-amino-3-fluorophenoxy)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2/c13-9-5-7(1-2-10(9)14)18-8-3-4-16-11(6-8)12(15)17/h1-6H,14H2,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOBRHWHVZDWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=NC=C2)C(=O)N)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Amino-3-fluorophenol (5.7 g) was dissolved in dimethyl sulfoxide (57 ml) under a nitrogen stream, potassium tert-butoxide (5.6 g) was added at room temperature, and the reaction mixture was stirred for 15 minutes. 4-Chloropyridine-2-carboxamide (5.0 g) was added to the reaction mixture, followed by stirring in an oil bath at 80° C. (external temperature) under a nitrogen stream for 50 minutes. The reaction mixture was allowed to cool down to room temperature. A 1N aqueous solution of sodium hydroxide (85.5 ml) was added to the reaction mixture, followed by stirring. The precipitated solid was collected by filtration and washed with water. The residue was dried under aeration and then dried by hot air at 100° C. to give the title compound (5.88 g, 74.3%) as pale brown powder.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
85.5 mL
Type
reactant
Reaction Step Three
Yield
74.3%

Synthesis routes and methods III

Procedure details

Potassium tert-butoxide (214 g) was dissolved in dimethyl sulfoxide (750 ml) and tetrahydrofuran (250 ml) under a nitrogen stream, and a solution of 4-amino-3-fluorophenol ½ naphthalene-2,6-disulfonate (242 g) and 4-chloropyridine-2-carboxamide (100 g) in dimethyl sulfoxide (1000 ml) was added dropwise to the solution with stirring and cooling on ice. The reaction mixture was stirred at room temperature for 30 minutes, then in an oil bath at 90° C. (external temperature) for 2 hours. The reaction mixture was allowed to cool down to room temperature, and water (3000 ml) was added, and the reaction mixture was stirred for 2 hours. The precipitated crystals were collected by filtration, and washed with water (500 ml, twice). The residue was suspended in water (2000 ml), stirred for 30 minutes, collected by filtration again, and washed with water (500 ml, twice). Drying by hot air at 60° C. gave the title compound (119 g, 75.3%).
Quantity
214 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
242 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two
Name
Quantity
3000 mL
Type
solvent
Reaction Step Three
Yield
75.3%

Synthesis routes and methods IV

Procedure details

4-Amino-3-fluorophenol (5.7 g) was dissolved in dimethyl sulfoxide (57 ml) under a nitrogen atmosphere, and potassium tert-butoxide (5.6 g) was added at room temperature, followed by stirring for 15 min. To the reaction mixture was added 4-chloropicolylamide (5.0 g), followed by stirring in an oil bath at an external temperature of 80° C. under a nitrogen atmosphere for 50 min. The reaction mixture was allowed to cool down to room temperature. To the reaction mixture was added a 1N aqueous solution of sodium hydroxide (85.5 ml), followed by stirring. The precipitated solid was collected by filtration, and washed with water. The solid was dried under aeration, then hot air-dried at 100° C. to provide the titled compound as pale brown powder (5.88 g, 74.3%).
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
4-chloropicolylamide
Quantity
5 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
85.5 mL
Type
reactant
Reaction Step Four
Yield
74.3%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.